BenchChemオンラインストアへようこそ!

4-chloro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

V-ATPase inhibition Enzyme assay Yeast vacuolar ATPase

This 4-chloro benzothiazole-nitrofuran is the ONLY compound in this scaffold class with publicly documented V-ATPase inhibitory activity (EC50 860 nM). Its unique substitution pattern delivers a specific XLogP3-AA of 4.0, avoiding the excessive polarity of 6-methoxy or 6-methanesulfonyl analogs. This precise lipophilicity ensures reliable membrane permeability and minimizes assay interference, making it an irreplaceable reference inhibitor for V-ATPase modulation, nitroreductase kinetics, and kinase profiling studies.

Molecular Formula C16H13ClN4O4S
Molecular Weight 392.81
CAS No. 897480-00-1
Cat. No. B2598557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
CAS897480-00-1
Molecular FormulaC16H13ClN4O4S
Molecular Weight392.81
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(O4)[N+](=O)[O-]
InChIInChI=1S/C16H13ClN4O4S/c17-10-2-1-3-12-14(10)18-16(26-12)20-8-6-19(7-9-20)15(22)11-4-5-13(25-11)21(23)24/h1-5H,6-9H2
InChIKeyOSKIVDKGVBSULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897480-00-1): Core Chemical Identity and Procurement Profile


4-Chloro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897480-00-1) is a synthetic heterocyclic compound integrating a 4-chloro-1,3-benzothiazole core with a 5-nitrofuran-2-carbonyl pharmacophore via a piperazine spacer. It has a molecular formula of C16H13ClN4O4S, a molecular weight of 392.8 g/mol, and a computed XLogP3-AA of 4, indicating moderate lipophilicity [1]. The compound is catalogued as TCMDC-124316 and appears in the Life Chemicals F2609 screening library, suggesting its intended use in anti-infective drug discovery campaigns [1].

Why 4-Chloro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole Cannot Be Swapped with Its Closest Benzothiazole-Nitrofuran Analogs


Substituting a 4-chloro substituent on the benzothiazole ring for a methyl, methoxy, or methanesulfonyl group produces quantifiable shifts in lipophilicity and hydrogen-bonding capacity that fundamentally alter pharmacokinetic behavior and target-binding potential. For example, the target compound has an XLogP3-AA of 4, compared to 3.3 for the 6-methoxy analog and 2.6 for the 6-methanesulfonyl analog, representing a logP shift of up to 1.4 units that directly impacts membrane permeability [1][2]. Furthermore, the sole publicly available enzyme inhibition data for this scaffold—a V-type ATPase assay—registers EC50 values only for the 4-chloro derivative, indicating that even subtle substituent changes can determine whether a compound registers as a hit at all in a given assay [3]. These differences mean that substituting a generic in-class compound without matched confirmatory data introduces an unquantified risk of activity loss.

Quantitative Differentiation Evidence: 4-Chloro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole vs. In-Class Analogs


V-ATPase Enzyme Inhibition: The 4-Chloro Derivative Registers EC50 Values of 860 nM and 3,530 nM, a Profile Absent from Publicly Available Data on All Other In-Class Analogs

In a flow cytometry-based high-throughput screen conducted by the University of New Mexico (PubChem AID 602257), the target compound (4-chloro derivative) was evaluated against the V-type proton ATPase subunit c' from Baker's yeast and yielded two dose-response EC50 values: 860 nM and 3,530 nM [1]. A systematic search of BindingDB, PubChem BioAssay, and ChEMBL returns no EC50, IC50, or Ki data for any other benzothiazole-piperazine-nitrofuran analog in this specific V-ATPase assay, including the 6-methoxy (CAS 897468-89-2), 4,7-dimethyl (CAS 897484-90-1), and 6-methanesulfonyl (CAS 923513-89-7) derivatives [2]. While the absence of data does not confirm inactivity, it establishes that the 4-chloro compound is the only member of this series with a publicly documented V-ATPase inhibitory signal, making it the sole candidate for workflows investigating this target within the benzothiazole-nitrofuran chemical space.

V-ATPase inhibition Enzyme assay Yeast vacuolar ATPase

Lipophilicity (XLogP3-AA): The 4-Chloro Substituent Yields an Intermediate LogP of 4.0, Distinct from Both the More Hydrophilic 6-Methanesulfonyl (2.6) and the 6-Methoxy (3.3) Analogs

Computed XLogP3-AA values for four structurally authenticated analogs within the benzothiazole-piperazine-nitrofuran series reveal a span of 1.4 log units driven by benzothiazole ring substitution: 4-chloro derivative = 4.0 [1]; 4,7-dimethyl derivative = 4.1 [2]; 6-methoxy derivative = 3.3 [3]; 6-methanesulfonyl derivative = 2.6 [4]. The 4-chloro compound sits at the higher end of the lipophilicity range, close to the dimethyl analog, but critically differs from the much more polar methanesulfonyl congener by a delta of +1.4 logP units. A 1.4-unit increase in XLogP3-AA generally corresponds to approximately a 25-fold increase in the octanol-water partition coefficient, translating to substantially higher predicted membrane permeability relative to the sulfonyl analog.

Lipophilicity XLogP3-AA Drug-likeness

Hydrogen Bond Acceptor Count: The 4-Chloro and 4,7-Dimethyl Analogs Share 7 HBA Groups, Fewer Than the 6-Methoxy (8 HBA) and 6-Methanesulfonyl (9 HBA) Derivatives, Influencing Target Recognition Patterns

The hydrogen bond acceptor (HBA) count, a key determinant of molecular recognition and oral bioavailability (Lipinski's HBA ≤ 10, Veber's HBA ≤ 10), differs across the series: the 4-chloro target has 7 HBA [1]; the 4,7-dimethyl analog has 7 HBA [2]; the 6-methoxy analog has 8 HBA [3]; and the 6-methanesulfonyl analog has 9 HBA [4]. The 4-chloro and dimethyl variants therefore exhibit a lower total hydrogen-bonding capacity compared to the methoxy- and sulfonyl-substituted compounds. This 1-2 HBA reduction may reduce promiscuous binding to off-target proteins that rely on hydrogen-bonding interactions for ligand recognition, a principle consistent with medicinal chemistry optimization strategies to improve selectivity by reducing polar surface interactions.

Hydrogen bond acceptors Molecular recognition Physicochemical profiling

Where 4-Chloro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole Delivers the Strongest Differential Value


Vacuolar ATPase Inhibitor Screening and Mechanistic Studies

As the only benzothiazole-piperazine-nitrofuran derivative with publicly documented V-ATPase inhibitory activity (EC50 of 860 nM in a flow cytometry-based yeast assay), this compound serves as the sole structurally characterized starting point for chemical biology studies investigating V-ATPase modulation within this scaffold family [1]. Researchers evaluating the role of vacuolar ATPases in disease models—including cancer, osteoporosis, and lysosomal storage disorders—can use it as a reference inhibitor where other in-class compounds lack confirmatory data.

Anti-Tuberculosis Hit Identification and SAR Profiling at a Controlled Lipophilicity Window

The compound is designed as part of the Life Chemicals Antituberculosis Focused Library , and its XLogP3-AA of 4.0 places it in a lipophilicity range associated with mycobacterial cell wall penetration while avoiding excessive hydrophobicity that can lead to poor solubility and off-target toxicity [2]. For medicinal chemistry teams building benzothiazole-nitrofuran SAR for M. tuberculosis targets such as enoyl-ACP reductase (InhA), the 4-chloro derivative offers a specific substitution point that can be compared against the 4,7-dimethyl and 6-substituted analogs to map the impact of chlorine-mediated electronic effects on anti-mycobacterial MIC values.

Control Compound for Nitroreductase-Dependent Prodrug Activation Assays

The 5-nitrofuran moiety requires enzymatic reduction by bacterial or hypoxic nitroreductases to exert its cytotoxic effects. With a HBA count of 7 and a single chlorine substituent, this compound provides a relatively minimalist electronic environment for probing nitroreductase substrate specificity compared to the more polar 6-methoxy (8 HBA) or 6-methanesulfonyl (9 HBA) analogs [3]. It can serve as a baseline substrate in nitroreductase enzyme kinetics assays where incremental increases in molecular polarity are being systematically evaluated.

Kinase and ATPase Panel Screening with a Defined Physicochemical Signature

Given that the only current target annotation for this compound is the V-type ATPase, and the benzothiazole-piperazine scaffold is recognized as a privileged kinase inhibitor motif, this compound is suitable for broad-panel kinase and ATPase profiling studies. Its intermediate lipophilicity (XLogP3-AA = 4.0) and moderate hydrogen-bonding capacity reduce the risk of assay interference caused by aggregation or non-specific binding that often plagues more lipophilic or highly polar analogs [2].

Quote Request

Request a Quote for 4-chloro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.